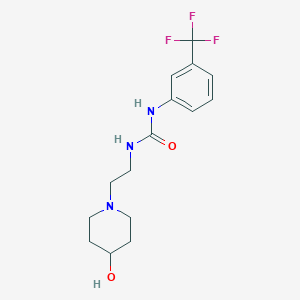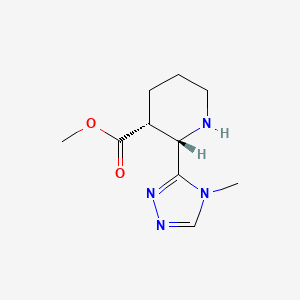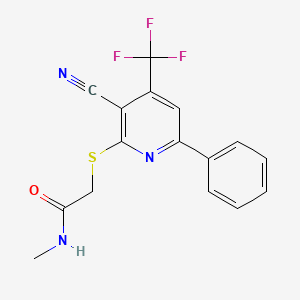
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and infectious diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have antimicrobial activity against a wide range of bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone in lab experiments include its wide range of biological activities, its ease of synthesis, and its low toxicity. However, there are also limitations to using this compound in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively studied in vivo, which limits its potential applications in animal studies.
未来方向
There are several future directions for research on 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone. One direction is to further investigate its potential applications in cancer research. This compound has been shown to have antitumor activity in vitro, but its potential in vivo remains to be explored. Another direction is to investigate its potential applications in infectious disease research. This compound has been shown to have antimicrobial activity against a wide range of bacteria and fungi, but its potential in vivo remains to be explored. Finally, there is a need for further studies on the mechanism of action of this compound, which could help to identify new targets for drug development.
合成方法
The synthesis method for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as click chemistry. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a multistep process that involves the preparation of the starting materials, the copper-catalyzed azide-alkyne cycloaddition reaction, and purification of the final product.
科学研究应用
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been used in research on cancer, infectious diseases, and inflammation.
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)21-10-14(20)18-8-5-11(9-18)19-16-6-7-17-19/h1-4,6-7,11H,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORABHNISMBRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)

![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2459639.png)



![1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol](/img/structure/B2459645.png)

![2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/no-structure.png)
